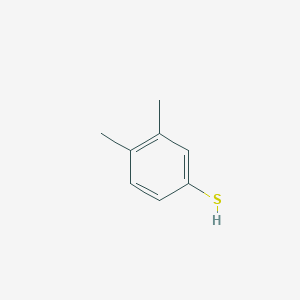

3,4-Dimethylbenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKCKPBAFOIONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066418 | |

| Record name | Benzenethiol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-53-8 | |

| Record name | 3,4-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4F41SS351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dimethylbenzenethiol physical and chemical properties

An In-Depth Technical Guide to 3,4-Dimethylbenzenethiol: Properties, Reactivity, and Applications

Introduction

This compound, also known as 3,4-dimethylthiophenol or 4-mercapto-o-xylene, is a substituted aromatic thiol that serves as a versatile and critical intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a nucleophilic thiol group and an electron-rich dimethyl-substituted benzene ring, imparts a distinct reactivity profile that is highly valued in pharmaceutical development, materials science, and specialized organic synthesis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, reactivity, key applications, and established experimental and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The foundational attributes of a chemical compound are its structure and standard identifiers, which ensure unambiguous communication in research and commerce.

Caption: Key reactivity pathways of this compound.

The Thiol Group: A Potent Nucleophile

The sulfur atom of the thiol group is an excellent nucleophile, significantly more so than its oxygen analogue (phenol). [2][3]This enhanced nucleophilicity is due to the larger size and greater polarizability of the sulfur atom.

-

Acidity: Thiols are generally more acidic than alcohols. [3]this compound can be easily deprotonated by common bases (e.g., hydroxides, alkoxides) to form the corresponding thiolate anion (Ar-S⁻). This thiolate is an even more potent nucleophile and is the active species in many of its key reactions. [3]

-

S-Alkylation: The thiolate readily participates in S-alkylation reactions with alkyl halides and other electrophiles via an Sₙ2 mechanism to form stable thioethers (sulfides). [4]This reaction is fundamental to its use as a building block in drug synthesis.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize this compound to its corresponding disulfide, 1,2-bis(3,4-dimethylphenyl)disulfane. Stronger oxidation can lead to sulfonic acids.

Influence of the Aromatic Ring

The two methyl groups on the benzene ring are electron-donating groups (EDGs). Their presence increases the electron density on the aromatic ring and, through inductive and hyperconjugation effects, on the sulfur atom. This has two key consequences:

-

Enhanced Nucleophilicity: The increased electron density on the sulfur makes it a slightly stronger nucleophile compared to unsubstituted thiophenol.

-

Electrophilic Aromatic Substitution: The EDGs activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl groups.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable component in several advanced applications.

Core Building Block in Pharmaceutical Synthesis

Aromatic thiols are crucial structural motifs in a variety of active pharmaceutical ingredients (APIs). This compound serves as a key starting material or intermediate for introducing the 3,4-dimethylthiophenyl moiety into a target molecule. [1] Case Study: Synthesis of Vortioxetine (using an isomeric analogue)

While this guide focuses on the 3,4-isomer, its close analogue, 2,4-dimethylbenzenethiol , is famously used in the synthesis of Vortioxetine , a multimodal antidepressant. [5][6]The synthetic principles are directly transferable and provide an excellent, authoritative example of how this class of compounds is employed. The core reaction is a palladium-catalyzed cross-coupling reaction to form a diaryl thioether. [5][7]

Caption: Simplified workflow for Vortioxetine synthesis.

Surface Modification in Materials Science

The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and platinum. This property is exploited in nanotechnology, where this compound can be used to form self-assembled monolayers (SAMs) on metal nanoparticles. These organic layers passivate the nanoparticle surface, prevent aggregation, and can be used to tune the electronic and chemical properties of the material for applications in sensors and catalysis. [2]

Experimental Protocol: Synthesis of a Thioether

This protocol describes a general, robust method for the S-alkylation of this compound to form a representative thioether, a cornerstone reaction for this compound class.

Objective: To synthesize 1-(benzylthio)-3,4-dimethylbenzene.

Materials:

-

This compound

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 0.5 M concentration).

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask. Stir for 10 minutes at room temperature. The formation of the sodium thiolate should be evident.

-

-

Alkylation:

-

Slowly add benzyl bromide (1.05 eq) to the reaction mixture dropwise via a syringe.

-

Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).

-

-

Workup:

-

Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioether.

-

If necessary, purify the product further using flash column chromatography on silica gel.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards:

-

Combustible Liquid: It has a flash point of 90 °C and its vapors can form explosive mixtures with air at elevated temperatures. [8][7]Keep away from heat, sparks, and open flames. [9][7] * Toxicity: Causes skin irritation and serious eye irritation. [5][9][10]May cause respiratory irritation. [5][9][10] * Odor: Has a powerful and unpleasant stench. All work should be conducted in a well-ventilated chemical fume hood.

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical reactivity with high-value applications in pharmaceuticals and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity—governed by its nucleophilic thiol group and activated aromatic ring—is essential for its effective and safe utilization in a research and development setting. Its role in the synthesis of complex molecules like Vortioxetine underscores its importance to the scientific community.

References

-

The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]

-

Pharmaffiliates. (2025, December 17). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87799, 3,4-Xylenethiol. Retrieved from [Link]

- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.

-

Frech Nabold, C. (2019). New route of synthesis to vortioxetine salts. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2878596 A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates. Retrieved from [Link]

- Google Patents. (n.d.). WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof.

- Google Patents. (n.d.). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

-

The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]

-

Jordan, D. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [Link]

-

Flores-Figueroa, A., et al. (2005). Synthesis of 2,4-Disubstituted Thiophenols. Journal of the Brazilian Chemical Society, 16(3A), 397-403. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethylbenzenethiol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83617, 2,4-Dimethylbenzenethiol. Retrieved from [Link]

-

Spengler, J., et al. (2011). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules, 16(7), 5452-5466. Retrieved from [Link]

Sources

- 1. New route of synthesis to vortioxetine salts (2019) | Christian Frech Nabold [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 3,4-Xylenethiol | C8H10S | CID 87799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof - Google Patents [patents.google.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. rsc.org [rsc.org]

- 12. 3,4-dimethyl thiophenol, 18800-53-8 [thegoodscentscompany.com]

An In-Depth Technical Guide to 3,4-Dimethylbenzenethiol (CAS: 18800-53-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the successful application of a chemical reagent hinges on a deep, foundational understanding of its properties, synthesis, and reactivity. This guide is crafted to provide not just a collection of data on 3,4-Dimethylbenzenethiol, but a synthesized repository of technical knowledge and practical insights. The methodologies presented are designed to be self-validating, with an emphasis on the "why" behind each step, empowering researchers to not only replicate but also adapt and troubleshoot with confidence. This document is intended to be a living resource, evolving with the landscape of chemical synthesis and its applications.

Compound Overview: The Chemical Identity of this compound

This compound, also known as 3,4-dimethylthiophenol or 4-mercapto-o-xylene, is an aromatic thiol that serves as a versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a critical building block for a variety of complex molecules.[1][2] The presence of the thiol group on a dimethyl-substituted benzene ring imparts unique reactivity, making it a valuable nucleophile for the introduction of sulfur-containing moieties into target structures.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 18800-53-8 | |

| Molecular Formula | C₈H₁₀S | |

| Molecular Weight | 138.23 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 218 °C (lit.) | |

| Density | 1.027 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5736 (lit.) | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| pKa | 6.91 ± 0.10 (Predicted) | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing fumes, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection.

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.

-

Storage: Store in a well-ventilated place, keeping the container tightly closed under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It is classified as a combustible liquid.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved through a two-step process starting from o-xylene. The first step involves the chlorosulfonation of o-xylene to produce 3,4-dimethylbenzenesulfonyl chloride. The subsequent step is the reduction of the sulfonyl chloride to the corresponding thiol. This approach is favored for its relatively high yields and the commercial availability of the starting materials.

Step 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[4] The reaction involves the electrophilic aromatic substitution of o-xylene with chlorosulfonic acid.

Reaction Scheme:

Caption: Synthesis of 3,4-Dimethylbenzenesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb HCl gas), place o-xylene (106.17 g, 1.0 mol). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (174.8 g, 1.5 mol) dropwise from the dropping funnel to the stirred o-xylene over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with stirring. The sulfonyl chloride will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude 3,4-dimethylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

Causality and Self-Validation: The use of excess chlorosulfonic acid ensures the complete conversion of o-xylene. The slow, controlled addition at low temperature is crucial to prevent side reactions and to manage the exothermic nature of the reaction and the vigorous evolution of HCl gas. The work-up with ice-water hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride. Washing with cold water removes any remaining acid. The purity of the product can be confirmed by its melting point and spectroscopic analysis.

Step 2: Reduction of 3,4-Dimethylbenzenesulfonyl Chloride to this compound

This protocol is adapted from the highly reliable procedure for the reduction of benzenesulfonyl chloride published in Organic Syntheses.[1] The reduction is achieved using zinc dust and a strong acid.

Reaction Scheme:

Caption: Reduction of 3,4-Dimethylbenzenesulfonyl chloride.

Experimental Protocol:

-

Preparation of Acidic Medium: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place crushed ice (720 g) and slowly add concentrated sulfuric acid (240 g, 130 mL) with stirring. Cool the mixture to between -5 and 0 °C using an ice-salt bath.

-

Addition of Sulfonyl Chloride: To the cold sulfuric acid mixture, gradually add the finely powdered 3,4-dimethylbenzenesulfonyl chloride (102.3 g, 0.5 mol) over 30 minutes, maintaining the temperature below 0 °C.

-

Addition of Zinc Dust: Add zinc dust (120 g, 1.84 mol) in portions as rapidly as possible, ensuring the temperature does not rise above 0 °C. This typically takes about 30 minutes.

-

Reaction Progression: Continue stirring the mixture for an additional 1-1.5 hours, keeping the temperature at or below 0 °C.

-

Heating and Reflux: Remove the ice-salt bath and allow the reaction mixture to warm up. A vigorous reaction with the evolution of hydrogen may occur. It is advisable to have a reflux condenser attached to the flask. Once the initial vigorous reaction subsides, heat the mixture to boiling and maintain a gentle reflux with continuous stirring until the solution becomes clear. This may take 4-7 hours.

-

Isolation by Steam Distillation: Arrange the apparatus for steam distillation. Steam distil the reaction mixture to isolate the crude this compound. The thiol will co-distil with water.

-

Purification: Separate the oily thiol layer from the aqueous layer in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. The product can be further purified by vacuum distillation.

Causality and Self-Validation: The use of a large excess of zinc dust and sulfuric acid in a large volume of ice is critical for controlling the highly exothermic reduction process. Maintaining a low temperature during the initial stages prevents the uncontrolled evolution of hydrogen and potential side reactions. The clearing of the solution upon reflux indicates the completion of the reduction. Steam distillation is an effective method for isolating the volatile thiol from the non-volatile inorganic salts. The purity of the final product should be assessed by gas chromatography and confirmed by spectroscopic methods.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃).

1H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-7.3 ppm). Due to the substitution pattern, a doublet, a doublet of doublets, and another doublet are expected.

-

Thiol Proton (-SH): A singlet in the region of δ 3.0-4.0 ppm. The chemical shift of the thiol proton can be variable and may broaden or exchange with D₂O.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups, typically in the region of δ 2.2-2.3 ppm.

13C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the thiol group (C-S) will be in the range of δ 125-130 ppm. The carbons bearing the methyl groups will be in the range of δ 135-140 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 120-135 ppm.

-

Methyl Carbons (-CH₃): Two distinct signals for the two methyl carbons will be observed in the aliphatic region, typically around δ 19-21 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

-

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of the thiol group.[5]

-

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the methyl groups.

-

C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 138, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation patterns for aromatic thiols include the loss of a hydrogen atom (M-1), loss of the thiol group (M-33), and cleavage of the methyl groups. The fragmentation of the aromatic ring can also lead to a series of characteristic peaks.[6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the nucleophilicity of the thiol group. It readily participates in a variety of reactions to form thioethers and other sulfur-containing compounds.[1]

Nucleophilic Substitution Reactions

The thiolate anion, formed by deprotonation of the thiol with a base, is a potent nucleophile. It can displace leaving groups from alkyl and aryl halides in SN2 and SNAr reactions, respectively.

Workflow for a Typical S-Alkylation Reaction:

Caption: General workflow for S-alkylation reactions.

Application in the Synthesis of Vortioxetine

A prominent example of the application of this compound in drug development is its use as a key intermediate in the synthesis of Vortioxetine, an antidepressant. In one synthetic route, this compound undergoes a nucleophilic aromatic substitution reaction with a suitably activated phenyl ring precursor to form the central thioether linkage of the drug molecule.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the 3,4-dimethylthiophenyl moiety in drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The provided protocols, grounded in established and reliable methodologies, offer a solid foundation for researchers to confidently incorporate this reagent into their synthetic strategies.

References

-

Organic Syntheses, Coll. Vol. 1, p.504 (1941); Vol. 4, p.928 (1925). ([Link])

- Supporting Information for publications detailing NMR d

-

Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 1, p.14 (1921). ([Link])

- Vertex AI Search result on applic

-

Organic Syntheses, Coll. Vol. 4, p.321 (1963); Vol. 34, p.36 (1954). ([Link])

-

Wikipedia contributors. Newman–Kwart rearrangement. Wikipedia, The Free Encyclopedia. ([Link])

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. ([Link])

-

ResearchGate. FTIR trace showing the presence of thiol groups. ([Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. ([Link])

-

PrepChem. Synthesis of 3,4-dimethylaniline. ([Link])

-

Chemguide. Mass spectra - fragmentation patterns. ([Link])

-

A Student Preparation: Sulfonation. ([Link])

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 141453243. ([Link])

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

-

Royal Society of Chemistry. Identification and characterization of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. ([Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 18800-53-8|this compound|BLD Pharm [bldpharm.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dimethylbenzenethiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3,4-Dimethylbenzenethiol (CAS No. 18800-53-8). Addressed to researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond mere data presentation, focusing on the causal relationships between the molecular structure and its spectral output. Each section includes detailed interpretations, predicted data tables based on established chemical principles, and workflow diagrams to provide a self-validating protocol for the structural elucidation of this compound.

Introduction and Molecular Overview

This compound, also known as 3,4-dimethylthiophenol or 4-mercapto-o-xylene, is an aromatic thiol compound.[1] Its utility spans various fields, including its use as a building block in organic synthesis and as a surface modification agent for nanomaterials. Accurate structural verification is paramount for its application in any experimental or developmental workflow. Spectroscopic techniques such as NMR, IR, and MS provide a definitive, non-destructive method for confirming the identity and purity of the molecule. This guide synthesizes data from reputable sources, including the National Institute of Standards and Technology (NIST) and commercial supplier data, to present a complete analytical portrait.[1]

Molecular Properties:

-

Molecular Formula: C₈H₁₀S[2]

-

Molecular Weight: 138.23 g/mol [2]

-

Synonyms: 3,4-Dimethylthiophenol, 3,4-Xylenethiol[1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like methyl) shield nearby protons, shifting them upfield (lower δ), while electron-withdrawing groups and aromatic ring currents deshield protons, shifting them downfield (higher δ). The substitution pattern on the benzene ring dictates the splitting (multiplicity) of the aromatic proton signals due to spin-spin coupling with adjacent protons.

Predicted Data: The spectrum is predicted in a standard solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.10 | d (doublet) | 1H | H-5 |

| ~ 7.05 | s (singlet) | 1H | H-2 |

| ~ 6.95 | d (doublet) | 1H | H-6 |

| ~ 3.40 | s (singlet) | 1H | S-H |

| ~ 2.25 | s (singlet) | 3H | C4-CH₃ |

| ~ 2.23 | s (singlet) | 3H | C3-CH₃ |

Interpretation:

-

Aromatic Protons (δ 6.95-7.10): The three protons on the aromatic ring appear in the typical downfield region. The proton at the C-2 position is expected to be a singlet as it has no adjacent protons. The protons at C-5 and C-6 will appear as doublets due to coupling with each other.

-

Methyl Protons (δ ~2.2): The two methyl groups are in slightly different environments but are expected to appear as sharp singlets around 2.2-2.3 ppm, integrating to three protons each.

-

Thiol Proton (δ ~3.4): The thiol (-SH) proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Caption: ¹H NMR assignments for this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides information on the number of unique carbon environments. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Quaternary carbons (like C-1, C-3, and C-4) often show weaker signals than protonated carbons.

Predicted Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 137.5 | C-4 |

| ~ 136.8 | C-3 |

| ~ 131.0 | C-5 |

| ~ 130.0 | C-1 |

| ~ 129.5 | C-6 |

| ~ 127.0 | C-2 |

| ~ 20.0 | C4-C H₃ |

| ~ 19.5 | C3-C H₃ |

Interpretation:

-

Aromatic Carbons (δ 127-138): Six distinct signals are expected for the six carbons of the benzene ring, confirming the substitution pattern. The carbons bearing the methyl and thiol groups (C-1, C-3, C-4) are shifted further downfield.

-

Aliphatic Carbons (δ ~19-20): Two separate signals are anticipated for the two methyl carbons in the upfield region, reflecting their slightly different positions relative to the thiol group.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The energy of these vibrations (represented by wavenumbers, cm⁻¹) is specific to the types of bonds and the atoms they connect.

Protocol: A typical IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates, and the spectrum is recorded.

Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~ 3050-3000 | C-H Stretch | Aromatic | Confirms the presence of C-H bonds on the benzene ring. |

| ~ 2980-2850 | C-H Stretch | -CH₃ | Indicates the aliphatic methyl groups. |

| ~ 2600-2550 | S-H Stretch | Thiol | A weak but highly characteristic peak confirming the thiol functional group. |

| ~ 1600 & 1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring itself. |

| ~ 880-800 | C-H Bend | Aromatic (oop) | Strong absorption whose exact position can help confirm the 1,2,4-trisubstitution pattern. |

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratio of the molecular ion (M⁺•) confirms the molecular weight, while the fragmentation pattern provides structural clues. Fragmentation occurs at the weakest bonds or leads to the formation of stable carbocations or radical cations.

Data & Interpretation: Data sourced from the NIST Mass Spectrometry Data Center indicates a molecular ion at m/z 138 and a base peak at m/z 105.[1]

| m/z Value | Proposed Fragment | Significance |

| 138 | [C₈H₁₀S]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of 138.23. |

| 137 | [M - H]⁺ | Loss of a hydrogen atom, likely from a methyl group. |

| 105 | [M - SH]⁺ | Base Peak . Loss of the sulfhydryl radical (•SH), forming a stable dimethylbenzyl cation. This is the most abundant fragment. |

Proposed Fragmentation Pathway: The primary fragmentation pathway involves the loss of the sulfhydryl radical (•SH, mass 33) from the molecular ion. This is a common fragmentation for thiophenols and results in the formation of a highly stable, resonance-stabilized dimethylbenzyl cation at m/z 105.

Caption: Proposed fragmentation of this compound in EI-MS.

Integrated Spectroscopic Analysis

The conclusive identification of this compound is achieved by synthesizing the information from all analytical techniques:

-

Mass Spectrometry confirms the molecular weight is 138, consistent with the formula C₈H₁₀S.

-

IR Spectroscopy definitively identifies the key functional groups: a thiol (S-H stretch at ~2550 cm⁻¹), an aromatic ring (C=C and C-H stretches), and aliphatic methyl groups (C-H stretch).

-

¹³C NMR shows eight unique carbon signals, corresponding to the six aromatic and two methyl carbons.

-

¹H NMR provides the final structural details, showing signals for three distinct aromatic protons, two methyl groups, and one thiol proton, with integrations and multiplicities that perfectly match the 1,2,4-trisubstituted pattern.

Together, these techniques provide an unambiguous and self-validating confirmation of the molecular structure of this compound.

References

-

PubChem. 3,4-Xylenethiol | C8H10S | CID 87799 . National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. This compound (98%) . [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3,4-dimethylbenzenethiol (also known as 3,4-dimethylthiophenol). As a key intermediate in the synthesis of various pharmaceuticals and functional materials, a deep understanding of its structural and electronic characteristics is paramount for its effective utilization.[1][2] This document consolidates theoretical principles with practical experimental data, offering insights into its spectroscopic signature, molecular geometry, and chemical reactivity. Detailed protocols for its synthesis are also presented, providing a self-validating framework for laboratory application.

Introduction: The Significance of this compound

This compound, a substituted aromatic thiol, is a versatile building block in organic synthesis. Its unique reactivity, stemming from the interplay between the aromatic ring, the electron-donating methyl groups, and the nucleophilic thiol moiety, makes it a valuable precursor in the development of complex molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and is employed in materials science for the functionalization of nanoparticles.[2] A thorough understanding of its molecular architecture and electronic landscape is therefore essential for optimizing reaction conditions, predicting reactivity, and designing novel derivatives with desired properties.

Molecular Structure and Bonding: A Theoretical and Spectroscopic Perspective

The molecular structure of this compound is characterized by a benzene ring substituted with two methyl groups at positions 3 and 4, and a thiol group at position 1. This arrangement dictates the molecule's overall geometry, polarity, and reactivity.

Geometric Parameters: A Computational Approach

The expected geometry of this compound features a planar benzene ring. The C-C bond lengths within the aromatic ring are expected to be intermediate between those of a single and a double bond, typically around 1.39 Å. The C-S bond length is anticipated to be approximately 1.77 Å, and the S-H bond length around 1.34 Å. The bond angles around the sp²-hybridized carbon atoms of the benzene ring will be close to 120°. The C-S-H bond angle is expected to be around 96°, reflecting the sp³-like hybridization of the sulfur atom with the influence of lone pairs.

Table 1: Predicted Geometric Parameters of this compound (from DFT Calculations)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-S | ~1.77 Å |

| S-H | ~1.34 Å |

| C-C-C (aromatic) | ~120° |

| C-C-S | ~120° |

| C-S-H | ~96° |

Electronic Structure and Bonding

The electronic properties of this compound are a direct consequence of the interplay between the π-system of the benzene ring, the electron-donating effects of the two methyl groups, and the electronic character of the thiol group.

2.2.1. Inductive and Hyperconjugative Effects of Methyl Groups

The two methyl groups at positions 3 and 4 are electron-donating groups. They exert a positive inductive effect (+I), pushing electron density into the benzene ring through the sigma bonds. Additionally, they participate in hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds of the methyl groups into the π-system of the aromatic ring. These combined effects increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution.

2.2.2. The Thiol Group: A Nucleophilic Center

The thiol (-SH) group is a key functional moiety that dictates much of the molecule's reactivity. The sulfur atom possesses two lone pairs of electrons, making it a potent nucleophile. The S-H bond is also relatively acidic compared to an O-H bond in a corresponding phenol, allowing for the ready formation of the thiolate anion (RS⁻), which is an even stronger nucleophile.

2.2.3. Molecular Orbitals and Electrostatic Potential

A deeper understanding of the electronic structure can be gained from analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and its electrostatic potential map.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be a π-orbital with significant contributions from the benzene ring and the sulfur atom's lone pairs. The increased electron density from the methyl groups will raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π*-antibonding orbital of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and its electronic absorption properties.

-

Electrostatic Potential Map (EPM): An EPM visually represents the charge distribution within the molecule. For this compound, the EPM would show a region of high electron density (negative potential) localized on the sulfur atom due to its lone pairs, highlighting its nucleophilic character. The aromatic ring will also exhibit a negative potential, while the hydrogen of the thiol group will have a region of positive potential, indicating its acidity.

Caption: Conceptual energy level diagram of HOMO and LUMO for this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, three distinct signals are expected.

-

Methyl Protons: The two methyl groups will give rise to two singlets in the aliphatic region (around δ 2.2-2.4 ppm).

-

Thiol Proton: The proton of the thiol group will appear as a singlet, and its chemical shift can vary depending on concentration and solvent, but is typically found between δ 3.0 and 4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the methyl and thiol groups will have characteristic chemical shifts.

-

Methyl Carbons: Two signals for the two methyl carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weak absorption for the C-S stretch can be found in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 138, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a hydrogen atom to form the [M-1]⁺ ion, and cleavage of the C-S bond. The fragmentation pattern can provide valuable structural information. A prominent peak at m/z 105 is often observed in the mass spectra of dimethylthiophenols.[1]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Region/Value | Assignment |

| ¹H NMR | δ ~7.0-7.5 ppm | Aromatic protons |

| δ ~3.0-4.0 ppm | Thiol proton (S-H) | |

| δ ~2.2-2.4 ppm | Methyl protons (-CH₃) | |

| ¹³C NMR | δ ~120-140 ppm | Aromatic carbons |

| δ ~15-25 ppm | Methyl carbons | |

| IR | ~2550-2600 cm⁻¹ | S-H stretch |

| >3000 cm⁻¹ | Aromatic C-H stretch | |

| <3000 cm⁻¹ | Aliphatic C-H stretch | |

| ~1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| MS | m/z = 138 | Molecular ion ([M]⁺) |

| m/z = 137 | [M-H]⁺ | |

| m/z = 105 | [M-SH]⁺ or fragment |

Synthesis of this compound: Experimental Protocols

Two classical and reliable methods for the synthesis of thiophenols are the Leuckart thiophenol reaction and the Newman-Kwart rearrangement.

Protocol 1: Leuckart Thiophenol Reaction

This method involves the conversion of an aniline to the corresponding thiophenol via a diazonium salt intermediate.[2][3]

Caption: Workflow for the synthesis of this compound via the Leuckart reaction.

Step-by-Step Methodology:

-

Diazotization of 3,4-Dimethylaniline:

-

Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Formation of the Aryl Xanthate:

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.

-

A yellow precipitate of the aryl xanthate will form. Stir the mixture for an additional hour.

-

-

Hydrolysis to this compound:

-

Filter the aryl xanthate precipitate and wash with cold water.

-

Suspend the crude xanthate in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Protocol 2: Newman-Kwart Rearrangement

This method provides a route to thiophenols from the corresponding phenols.[4][5]

Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Step-by-Step Methodology:

-

Formation of the O-Aryl Thiocarbamate:

-

Dissolve 3,4-dimethylphenol in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

-

Slowly add dimethylthiocarbamoyl chloride to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude O-aryl thiocarbamate by recrystallization or column chromatography.

-

-

Thermal Rearrangement:

-

Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C) in a high-boiling solvent (e.g., diphenyl ether) or neat.

-

The rearrangement can be monitored by TLC or GC. The reaction time can vary from minutes to several hours.

-

-

Hydrolysis to this compound:

-

Cool the reaction mixture and dissolve the resulting S-aryl thiocarbamate in a solution of sodium hydroxide or potassium hydroxide in aqueous ethanol.

-

Heat the mixture under reflux for several hours to effect hydrolysis.

-

Cool the mixture, acidify with a mineral acid, and extract the product as described in the Leuckart protocol.

-

Purify the final product by vacuum distillation.

-

Chemical Reactivity: A Hub for Further Functionalization

The chemical reactivity of this compound is dominated by the nucleophilicity of the sulfur atom and the activated aromatic ring.

-

Nucleophilic Reactions at Sulfur: The thiol group can readily undergo S-alkylation, S-acylation, and Michael additions. The corresponding thiolate, formed by deprotonation with a base, is an even more potent nucleophile.

-

Electrophilic Aromatic Substitution: The electron-donating methyl groups activate the benzene ring towards electrophilic attack. The thiol group is an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will predominantly occur at the positions ortho and para to the thiol group.

-

Oxidation: The thiol group can be easily oxidized to form a disulfide bridge, yielding 3,3',4,4'-tetramethyldiphenyl disulfide. Stronger oxidizing agents can further oxidize the sulfur to sulfonic acids.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, bonding, spectroscopic properties, and synthetic methodologies. The interplay of the aromatic system, the activating methyl groups, and the versatile thiol functionality provides a rich platform for the design and synthesis of novel compounds with diverse applications. The experimental protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers in their pursuit of new discoveries.

References

- Bunnett, J. F., & Loven, J. M. (1944). The Leuckart Reaction. I. The Reductive Amination of Aldehydes and Ketones with Ammonium Formate. Journal of the American Chemical Society, 66(12), 2051-2054.

-

PubChem. (n.d.). 3,4-Xylenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]

-

Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]

-

University of Regensburg. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

PubChem. (n.d.). CID 141453243. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel, Efficient and Multigram Scale Synthesis of S-Alkyl thiocarbamates via Newman Kwart Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Thione–Thiol Rearrangement: Miyazaki–Newman–Kwart Rearrangement and Others. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST WebBook. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved from [Link]

-

YouTube. (2024). Molecular Orbital (MO) Theory: A Delocalized Bonding Approach. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Prof. Hendrik Zipse - LMU. (n.d.). Visualization of Molecular Orbitals using MOLDEN. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental[6] and calculated bond lengths, bond angles and dihedral... Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Studies on Optimized Geometries for Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

-

YouTube. (2023). FTIR-04 || Calculations of vibrational modes for linear & Non-linear molecules || Degrees of freedom. Retrieved from [Link]

-

Pendidikan Kimia. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic potential map (plotted on the electron density iso... Retrieved from [Link]

-

ChemRxiv. (n.d.). Van der Waals potential: an important complement to molecular electrostatic potential in studying intermolecular interactions. Retrieved from [Link]

-

TIGP. (2018). Advanced Organic Chemistry. Retrieved from [Link]

Sources

- 1. 3,4-Xylenethiol | C8H10S | CID 87799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18800-53-8 | Benchchem [benchchem.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

Introduction: The Significance of Thiophenol Acidity

An In-depth Technical Guide to the Acidity and pKa of 3,4-Dimethylbenzenethiol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and associated pKa value of this compound (also known as 3,4-dimethylthiophenol). We will explore the underlying chemical principles governing its acidity, compare it with related aromatic and aliphatic thiols, and present detailed, field-proven experimental protocols for its empirical determination.

Benzenethiols, or thiophenols, are a class of organosulfur compounds critical to various fields, including organic synthesis, materials science, and medicinal chemistry.[1] Their utility is profoundly influenced by the acidity of the thiol (-SH) group. The acid dissociation constant (pKa) is a quantitative measure of this acidity and is paramount for predicting a molecule's behavior in different chemical environments. For drug development professionals, understanding the pKa is essential as it governs a compound's ionization state at physiological pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets.[2]

This compound, with two methyl substituents on the aromatic ring, presents a specific case study in how molecular structure modulates chemical properties. This guide serves to elucidate these structure-property relationships and provide the technical means to validate them experimentally.

Theoretical Framework: Understanding the Acidity of this compound

The acidity of a thiol is defined by the equilibrium of its deprotonation in a solvent, typically water:

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this reaction. A lower pKa value signifies a stronger acid.[3]

Intrinsic Acidity of Thiols vs. Alcohols

Thiols are significantly more acidic than their corresponding alcohols. For instance, thiophenol has a pKa of approximately 6.62, whereas phenol's pKa is 9.95.[3][4][5] This enhanced acidity is attributed to two primary factors:

-

Bond Strength: The S-H bond is weaker than the O-H bond due to the poorer orbital overlap between the larger sulfur and smaller hydrogen atoms.

-

Anion Stability: The resulting thiolate anion (R-S⁻) is more stable than the corresponding alkoxide anion (R-O⁻). The negative charge is dispersed over the larger, more polarizable electron cloud of the sulfur atom, leading to greater stabilization.[6][7]

Substituent Effects on Benzenethiol Acidity

The acidity of the thiol proton in benzenethiols is highly sensitive to the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.[8][9]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl) pull electron density away from the ring and the sulfur atom. This stabilizes the negative charge of the thiolate conjugate base, thereby increasing acidity (lowering the pKa).[8][9]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups donate electron density to the ring. This has a destabilizing effect on the negative charge of the thiolate anion, making the compound less acidic (increasing the pKa).[8]

In the case of This compound , the two methyl groups act as weak electron-donating groups via an inductive effect and hyperconjugation. This donation of electron density towards the sulfur atom is expected to slightly destabilize the resulting thiolate anion compared to the unsubstituted thiophenolate. Consequently, this compound is predicted to be a weaker acid (have a higher pKa) than the parent thiophenol. Indeed, a predicted pKa value for this compound is approximately 6.91, which is slightly higher than the experimental value of 6.62 for thiophenol.[4][10]

Quantitative and Physicochemical Data

A summary of key data provides a quantitative foundation for understanding the compound's behavior.

Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 3,4-Dimethylthiophenol, 4-Mercapto-o-xylene | [11] |

| CAS Number | 18800-53-8 | [10][12] |

| Molecular Formula | C₈H₁₀S | [11][13] |

| Molecular Weight | 138.23 g/mol | [11][12] |

| Boiling Point | 218 °C (lit.) | [10][12] |

| Density | 1.027 g/mL at 25 °C (lit.) | [10][12] |

| Appearance | Colorless to pale yellow liquid | [10][13] |

| Predicted pKa | 6.91 ± 0.10 | [10] |

Comparative pKa Values

| Compound | Structure | pKa in Water | Rationale for Acidity Difference |

| Phenol | C₆H₅OH | 9.95[4] | Weaker acid due to stronger O-H bond and less stable phenoxide ion. |

| Thiophenol | C₆H₅SH | 6.62[4] | Reference. Acidity enhanced by resonance stabilization of the thiophenolate. |

| This compound | (CH₃)₂C₆H₃SH | ~6.91 (Predicted)[10] | Weaker acid than thiophenol due to the electron-donating effect of two methyl groups. |

| Ethanethiol | C₂H₅SH | 10.6 | Weaker acid than thiophenol as the ethyl group is electron-donating and there is no resonance stabilization of the conjugate base.[7] |

Experimental Determination of pKa: Protocols and Rationale

The precise determination of a pKa value requires rigorous experimental methodology. Potentiometric and spectrophotometric titrations are two of the most reliable and widely used techniques.[14][15]

Visualizing the Deprotonation Equilibrium

Caption: Dissociation equilibrium of this compound.

Protocol 1: Potentiometric Titration

This method offers high precision and directly measures the pH change as the thiol is neutralized by a strong base.[2][14] The pKa is the pH at which the thiol is exactly 50% neutralized (the half-equivalence point).

Pillar of Trustworthiness: This protocol is self-validating. The shape of the titration curve and the clarity of the inflection point provide immediate feedback on the quality of the measurement. A well-defined sigmoid curve confirms accurate reagent concentrations and proper instrument calibration.

Caption: Workflow for pKa determination by potentiometric titration.

-

Apparatus Setup:

-

Calibrated pH meter with a glass electrode.

-

Magnetic stirrer and stir bar.

-

25 mL burette, class A.

-

Titration vessel.

-

Nitrogen gas line.

-

-

Reagent Preparation:

-

Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). It is critical to use carbonate-free water to avoid buffering artifacts.

-

Analyte Solution: Accurately weigh a sample of this compound and dissolve it to a final concentration of approximately 1-10 mM.[14][16]

-

Expert Insight: Due to the limited water solubility of this compound, a co-solvent system (e.g., 20% ethanol in water) may be necessary.[17] The resulting pKa will be an "apparent pKa" (pKa') specific to that solvent system.

-

-

Ionic Strength Adjustment: Add potassium chloride (KCl) to the analyte solution to a final concentration of 0.15 M. This maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.[16]

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 50 mL) of the analyte solution to the titration vessel.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration. This is a critical step to prevent the oxidative dimerization of the thiol to a disulfide (Ar-S-S-Ar), which would consume the analyte and lead to inaccurate results.[4][16]

-

Immerse the calibrated pH electrode and begin stirring at a moderate, constant rate.

-

Record the initial pH.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, wait for the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[16]

-

Continue adding titrant well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To precisely locate the equivalence point (Veq), plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) against the titrant volume. The peak of the first derivative or the zero-crossing of the second derivative corresponds to Veq.[18]

-

The half-equivalence point is Veq / 2.

-

Determine the pH from the titration curve at the half-equivalence point. At this point, [R-SH] = [R-S⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Protocol 2: Spectrophotometric Titration

This technique is ideal for compounds with a UV-active chromophore and can be performed with very small amounts of material. It leverages the fact that the protonated thiol (Ar-SH) and the deprotonated thiophenolate (Ar-S⁻) have distinct UV-Vis absorption spectra.[14]

Pillar of Expertise: The choice of analytical wavelength is key. One must select a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal to ensure the highest sensitivity and a well-defined sigmoidal curve for accurate pKa determination.

Caption: Workflow for pKa determination by spectrophotometry.

-

Apparatus and Reagents:

-

UV-Vis spectrophotometer with temperature-controlled cuvette holder.

-

Matched quartz cuvettes (1 cm path length).

-

A series of buffer solutions with precisely known pH values, spanning a range of at least 1.5 pH units above and below the expected pKa (e.g., pH 5.5 to 8.5).

-

A concentrated stock solution of this compound in a solvent like methanol or ethanol.

-

-

Determination of Analytical Wavelength:

-

Prepare two reference samples: one in a highly acidic buffer (e.g., pH 2, where the thiol is fully protonated) and one in a highly basic buffer (e.g., pH 11, where it is fully deprotonated).

-

Scan the UV-Vis spectrum (e.g., from 220 to 350 nm) for both samples.

-

Overlay the spectra and identify an isosbestic point (wavelength where both species have the same molar absorptivity) and the wavelength of maximum absorbance difference (λ_max_diff). This λ_max_diff will be the analytical wavelength for the titration.

-

-

Measurement Procedure:

-

For each buffer solution in your series, add a small, identical aliquot of the thiol stock solution to a cuvette containing the buffer. The final concentration of the thiol should be low enough to be within the linear range of the Beer-Lambert law.

-

Use the corresponding buffer solution as the blank for each measurement.

-

Measure and record the absorbance of each sample at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

-

This can be determined graphically or by fitting the data to the appropriate equation: Abs = (Abs_acidic + Abs_basic * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where Abs_acidic and Abs_basic are the absorbances of the fully protonated and deprotonated species, respectively.

-

Conclusion and Implications

The acidity of this compound, with a predicted pKa of ~6.91, is governed by the fundamental principles of thiol chemistry, modulated by the electronic effects of its substituents. The electron-donating nature of the two methyl groups reduces its acidity relative to the parent thiophenol (pKa 6.62). This seemingly small difference is significant, as it influences the equilibrium concentration of the highly nucleophilic thiophenolate anion at a given pH.

For researchers in drug development and organic synthesis, this guide provides both the theoretical understanding and the practical, validated protocols to confirm this key physicochemical parameter. An accurate pKa value is indispensable for developing robust synthetic routes, formulating stable drug products, and predicting the pharmacokinetic and pharmacodynamic behavior of thiol-containing molecules.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Quora. (2017). Which is more acidic, phenol or thiophenol?. Retrieved from [Link]

-

askIITians. (2013). which is more acidic phenol or thiophenyl?. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]

-

PubChem - NIH. (n.d.). CID 141453243 | C16H20S2. Retrieved from [Link]

-

NIH. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. (n.d.). Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3,4-Xylenethiol. Retrieved from [Link]

-

Schlegel Group. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules. Retrieved from [Link]

-

YouTube. (2019). Acidity of thiols. Retrieved from [Link]

-

ResearchGate. (2025). Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry. Retrieved from [Link]

-

ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

R Discovery. (n.d.). Spectrophotometric study on reaction of non-naturally haem proteins with thiols in aqueous solutions. Retrieved from [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]

-

Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Retrieved from [Link]

-

Alcohols, Phenols, and Thiols. (n.d.). Retrieved from [Link]

-

RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]

-

YouTube. (2015). Substituent Effects on pKa for Benzene. Retrieved from [Link]

-

CDC Stacks. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

Sources

- 1. This compound | 18800-53-8 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. quora.com [quora.com]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3,4-DIMETHYLTHIOPHENOL CAS#: 18800-53-8 [m.chemicalbook.com]

- 11. 3,4-Xylenethiol | C8H10S | CID 87799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 98 18800-53-8 [sigmaaldrich.com]

- 13. 3,4-dimethyl thiophenol, 18800-53-8 [thegoodscentscompany.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

Introduction: The Significance of 3,4-Dimethylbenzenethiol in Modern Chemistry

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Dimethylbenzenethiol

This compound, also known as 3,4-dimethylthiophenol, is an aromatic thiol of increasing interest in various scientific domains. As a functionalized aromatic compound, it serves as a critical building block in organic synthesis and a versatile ligand in materials science.[1] Its applications are notably prominent in the surface modification of metal nanoparticles, where the thiol group provides a robust anchor to gold and other metallic surfaces, enabling the development of advanced sensors and catalytic systems.[1]

A thorough understanding of the thermodynamic properties of this compound is paramount for researchers, process chemists, and drug development professionals. These properties—including enthalpy, entropy, and heat capacity—govern the compound's stability, reactivity, and phase behavior. This data is essential for designing safe and efficient synthetic routes, modeling reaction kinetics, predicting environmental fate, and ensuring the stability of formulated products.

This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and presents a detailed framework of the experimental and computational methodologies required for a complete thermodynamic characterization. As direct experimental data for core thermodynamic properties is not extensively published, this document serves as both a summary of current knowledge and a practical guide for its acquisition and prediction.

Section 1: Physicochemical Characterization

A baseline understanding of a compound's physical properties is the foundation for any thermodynamic investigation. These constants are crucial for handling, safety, and the design of experimental setups. The table below summarizes the key physicochemical properties of this compound, compiled from authoritative chemical supplier and database sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [2] |

| Molecular Weight | 138.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 218 °C at 760 mmHg | [2] |